TERT-BUTYL (R)-2-HYDROXY-4-METHYLPENTANOATE
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Overview
Description
TERT-BUTYL ®-2-HYDROXY-4-METHYLPENTANOATE: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methylpentanoate moiety. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Method: One common method for preparing tert-butyl esters involves the reaction of the corresponding carboxylic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate.
Flow Microreactor Method: A more sustainable and efficient method involves the use of flow microreactors.
Industrial Production Methods: Industrial production of tert-butyl esters often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: TERT-BUTYL ®-2-HYDROXY-4-METHYLPENTANOATE can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine:
- Investigated for its potential therapeutic applications, including as a prodrug or a precursor to active pharmaceutical ingredients.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL ®-2-HYDROXY-4-METHYLPENTANOATE involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the ester moiety can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
TERT-BUTYL ACETATE: Another tert-butyl ester with similar reactivity but different applications.
TERT-BUTYL METHYL ETHER: A tert-butyl ether with distinct chemical properties and uses.
Uniqueness:
- The presence of the hydroxy group in TERT-BUTYL ®-2-HYDROXY-4-METHYLPENTANOATE provides additional reactivity and potential for hydrogen bonding, making it unique compared to other tert-butyl esters.
Conclusion
TERT-BUTYL ®-2-HYDROXY-4-METHYLPENTANOATE is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique chemical structure and reactivity make it a valuable tool for various chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-hydroxy-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHBSPWXNWZNDR-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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